molecular formula C10H10N2O2 B12995348 6-Aminospiro[1,4-benzoxazine-2,1'-cyclopropan]-3(4H)-one CAS No. 895565-63-6

6-Aminospiro[1,4-benzoxazine-2,1'-cyclopropan]-3(4H)-one

Cat. No.: B12995348
CAS No.: 895565-63-6
M. Wt: 190.20 g/mol
InChI Key: ZJTLVBBPHNBBDW-UHFFFAOYSA-N
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Description

6-Aminospiro[benzo[b][1,4]oxazine-2,1’-cyclopropan]-3(4H)-one is a complex organic compound with a unique spiro structure. This compound is part of the benzoxazine family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Aminospiro[benzo[b][1,4]oxazine-2,1’-cyclopropan]-3(4H)-one typically involves a multi-step process. One common method includes the Smiles rearrangement, which is a type of nucleophilic aromatic substitution reaction. This method involves the reaction of an appropriate precursor with a nucleophile under specific conditions to form the desired spiro compound .

Industrial Production Methods

Industrial production of this compound may involve optimization of the Smiles rearrangement process to increase yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-Aminospiro[benzo[b][1,4]oxazine-2,1’-cyclopropan]-3(4H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to reduce specific functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as halides or alkyl groups.

Scientific Research Applications

6-Aminospiro[benzo[b][1,4]oxazine-2,1’-cyclopropan]-3(4H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Aminospiro[benzo[b][1,4]oxazine-2,1’-cyclopropan]-3(4H)-one involves its interaction with specific molecular targets. These interactions can lead to the inhibition or activation of certain biological pathways. For example, its antimicrobial activity may be due to the disruption of bacterial cell wall synthesis or interference with essential enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The spiro structure of 6-Aminospiro[benzo[b][1,4]oxazine-2,1’-cyclopropan]-3(4H)-one imparts unique chemical and biological properties that are not present in its simpler analogs. This makes it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

895565-63-6

Molecular Formula

C10H10N2O2

Molecular Weight

190.20 g/mol

IUPAC Name

6-aminospiro[4H-1,4-benzoxazine-2,1'-cyclopropane]-3-one

InChI

InChI=1S/C10H10N2O2/c11-6-1-2-8-7(5-6)12-9(13)10(14-8)3-4-10/h1-2,5H,3-4,11H2,(H,12,13)

InChI Key

ZJTLVBBPHNBBDW-UHFFFAOYSA-N

Canonical SMILES

C1CC12C(=O)NC3=C(O2)C=CC(=C3)N

Origin of Product

United States

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